

# Navigating the Landscape of Next-Generation Cancer Therapeutics: A Comparative Analysis of HLX43

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SHANGHAI, China – December 4, 2025 – As the field of oncology rapidly advances, antibody-drug conjugates (ADCs) are emerging as a cornerstone of precision medicine. Among the promising candidates is HLX43, a novel anti-programmed death-ligand 1 (PD-L1) targeting ADC. This guide provides a comprehensive cross-validation of HLX43's mechanism of action, supported by preclinical and clinical data, and a comparative analysis with other relevant therapies. Designed for researchers, scientists, and drug development professionals, this document aims to offer an objective overview to inform future research and clinical development.

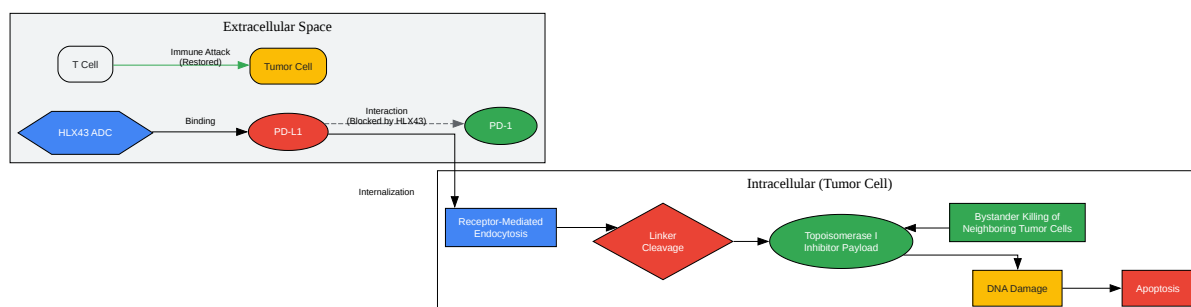
## Executive Summary

HLX43 is an investigational antibody-drug conjugate composed of a fully humanized anti-PD-L1 IgG1 monoclonal antibody, a novel cleavable tripeptide linker, and a topoisomerase I inhibitor payload, with a drug-to-antibody ratio (DAR) of approximately 8.<sup>[1][2][3][4][5][6]</sup> Its dual mechanism of action, combining targeted delivery of a cytotoxic payload to tumor cells and immune checkpoint blockade, positions it as a promising therapeutic for a variety of solid tumors, particularly those resistant to conventional immunotherapies.<sup>[1][2][3][6]</sup> Preclinical and clinical studies have demonstrated its potential for potent anti-tumor activity and a manageable safety profile.<sup>[5][7]</sup>

## Mechanism of Action of HLX43

HLX43's innovative design allows for a multi-pronged attack on cancerous cells. The anti-PD-L1 antibody component of HLX43 specifically binds to PD-L1 expressed on the surface of tumor cells.<sup>[8]</sup> This binding initiates a dual-action response:

- **Targeted Cytotoxicity:** Upon binding, the HLX43-PD-L1 complex is internalized by the tumor cell through receptor-mediated endocytosis.<sup>[1][2][3][6]</sup> Inside the cell, the novel linker is cleaved, releasing the potent topoisomerase I inhibitor payload.<sup>[1][2][3][6]</sup> This cytotoxic agent induces DNA double-strand breaks, disrupting DNA replication and ultimately leading to tumor cell apoptosis.<sup>[8][9]</sup>
- **Bystander Effect:** The released topoisomerase I inhibitor is membrane-permeable, allowing it to diffuse into neighboring tumor cells, regardless of their PD-L1 expression status. This "bystander effect" enhances the anti-tumor activity of HLX43.<sup>[1][2][3][6]</sup>
- **Immune Checkpoint Blockade:** By binding to PD-L1, the antibody component of HLX43 also blocks the interaction between PD-L1 and its receptor, PD-1, on T cells.<sup>[8]</sup> This disruption of the PD-1/PD-L1 signaling pathway reinvigorates the patient's anti-tumor immune response.<sup>[1][2][3][6]</sup>



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**Figure 1:** Dual Mechanism of Action of HLX43.

## Comparative Performance Analysis

HLX43 is being evaluated in a landscape of emerging ADCs and existing cancer therapies. A direct comparison with other agents targeting PD-L1 or utilizing topoisomerase I inhibitors provides context for its potential clinical utility.

## Comparison with Other Anti-PD-L1 ADCs

SGN-PDL1V (sabadusab vedotin) is another anti-PD-L1 ADC in clinical development. While both agents target PD-L1, they differ in their cytotoxic payloads. SGN-PDL1V utilizes monomethyl auristatin E (MMAE), a microtubule-disrupting agent.<sup>[10]</sup>

Feature	HLX43	SGN-PDL1V (sabadusab vedotin)
Target	PD-L1	PD-L1
Payload	Topoisomerase I Inhibitor	Monomethyl Auristatin E (MMAE)
Linker	Cleavable tripeptide	Protease-cleavable
Mechanism	DNA Damage, Bystander Effect, Immune Checkpoint Blockade	Microtubule Disruption, Bystander Effect, Immunogenic Cell Death
Reported Efficacy (NSCLC)	ORR: 38.1% - 40% (Phase 1b, 2.0 mg/kg)[5][11][12]	ORR: 26.7% (Phase 1)[13]
Reported Efficacy (HNSCC)	Data not yet mature	ORR: 32.0% (Phase 1)[13]

Table 1: Comparison of HLX43 and SGN-PDL1V.

## Comparison with Other Topoisomerase I Inhibitor ADCs

Datopotamab deruxtecan (Dato-DXd) is an ADC that targets TROP-2 and also utilizes a topoisomerase I inhibitor payload (deruxtecan). While the target is different, the payload class is the same, offering a point of comparison for the efficacy and safety profile of this class of cytotoxic agents.

Feature	HLX43	Datopotamab Deruxtecan (Dato-DXd)
Target	PD-L1	TROP-2
Payload	Topoisomerase I Inhibitor	Topoisomerase I Inhibitor (Deruxtecan)
Linker	Cleavable tripeptide	Cleavable tetrapeptide-based
Mechanism	DNA Damage, Bystander Effect, Immune Checkpoint Blockade	DNA Damage, Bystander Effect
Reported Efficacy (NSCLC)	ORR: 38.1% - 40% (Phase 1b, 2.0 mg/kg)[5][11][12]	ORR: 26.8% (HR+/HER2- BC), 31.8% (TNBC) (Phase 1)[9]
Key Safety Signals	Low hematologic toxicity at 2.0 mg/kg[5]	Stomatitis, nausea, fatigue[14]

Table 2: Comparison of HLX43 and Datopotamab Deruxtecan.

## Supporting Experimental Data

The clinical development of HLX43 is supported by a growing body of preclinical and clinical data.

### Preclinical Studies

In preclinical models, HLX43 has demonstrated potent anti-tumor effects in various cancer cell lines and patient-derived xenograft (PDX) models, including those resistant to PD-1/PD-L1 monoclonal antibodies.[7][9] In vitro studies confirmed high-affinity binding to PD-L1 and efficient internalization.[15] In vivo studies in xenograft models showed significant tumor growth inhibition and, in some cases, tumor regression.[15]

### Clinical Trial Data

Phase 1 Study (NCT06115642): This first-in-human, open-label study evaluated the safety, tolerability, and pharmacokinetics of HLX43 in patients with advanced/metastatic solid tumors.

[16] The study consisted of a dose-escalation phase (Part 1a) and a dose-expansion phase (Part 1b).[11][12]

- Efficacy: In the dose-escalation phase, the investigator-assessed overall response rate (ORR) was 36.8%.[5] In the dose-expansion phase at 2.0 mg/kg in patients with non-small cell lung cancer (NSCLC), the ORR was 38.1%, and the disease control rate (DCR) was 81.0%.[11][12] Notably, in patients with squamous NSCLC, the ORR was 40%.[5]
- Safety: HLX43 was generally well-tolerated.[11][12] At the 2.0 mg/kg dose level, there was low hematologic toxicity, with no reported cases of grade  $\geq 3$  platelet or neutrophil count decrease.[5]

Clinical Trial	Phase	Patient Population	Dose	ORR	DCR
NCT06115642	1a	Advanced Solid Tumors	Escalating	36.8%	-
NCT06115642	1b	NSCLC	2.0 mg/kg	38.1%	81.0%
NCT06115642	1b (subgroup)	Squamous NSCLC	2.0 mg/kg	40.0%	-

Table 3: Summary of Phase 1 Clinical Trial Data for HLX43.

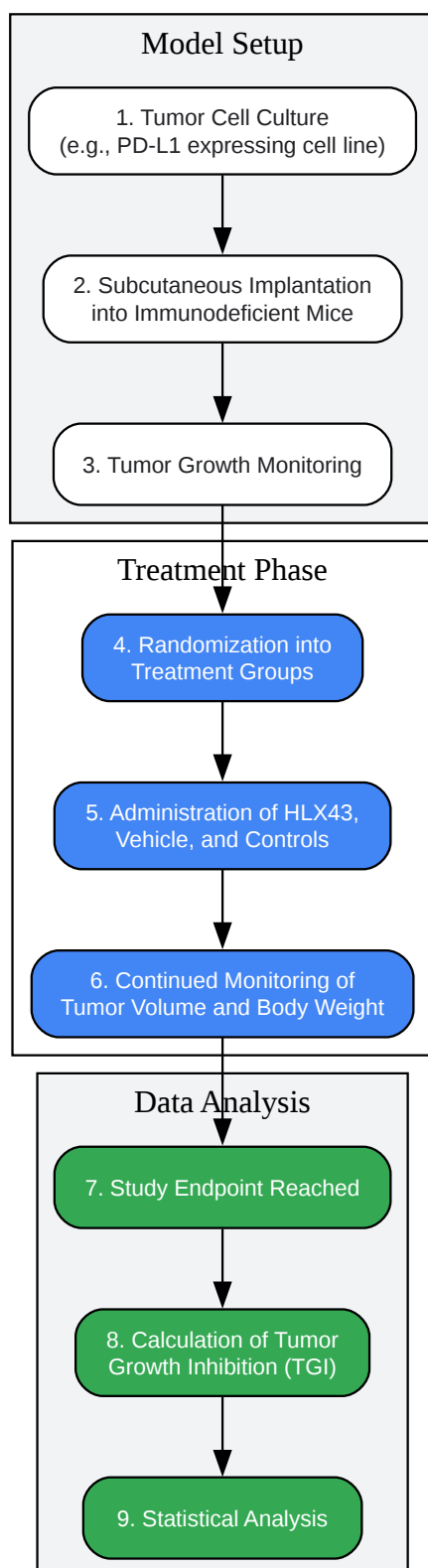
Phase 2 Study (NCT06907615): An open-label, multi-center, global Phase 2 clinical study is currently ongoing to further evaluate the efficacy and safety of HLX43 in patients with advanced NSCLC.[15][17][18][19][20]

## Experimental Protocols

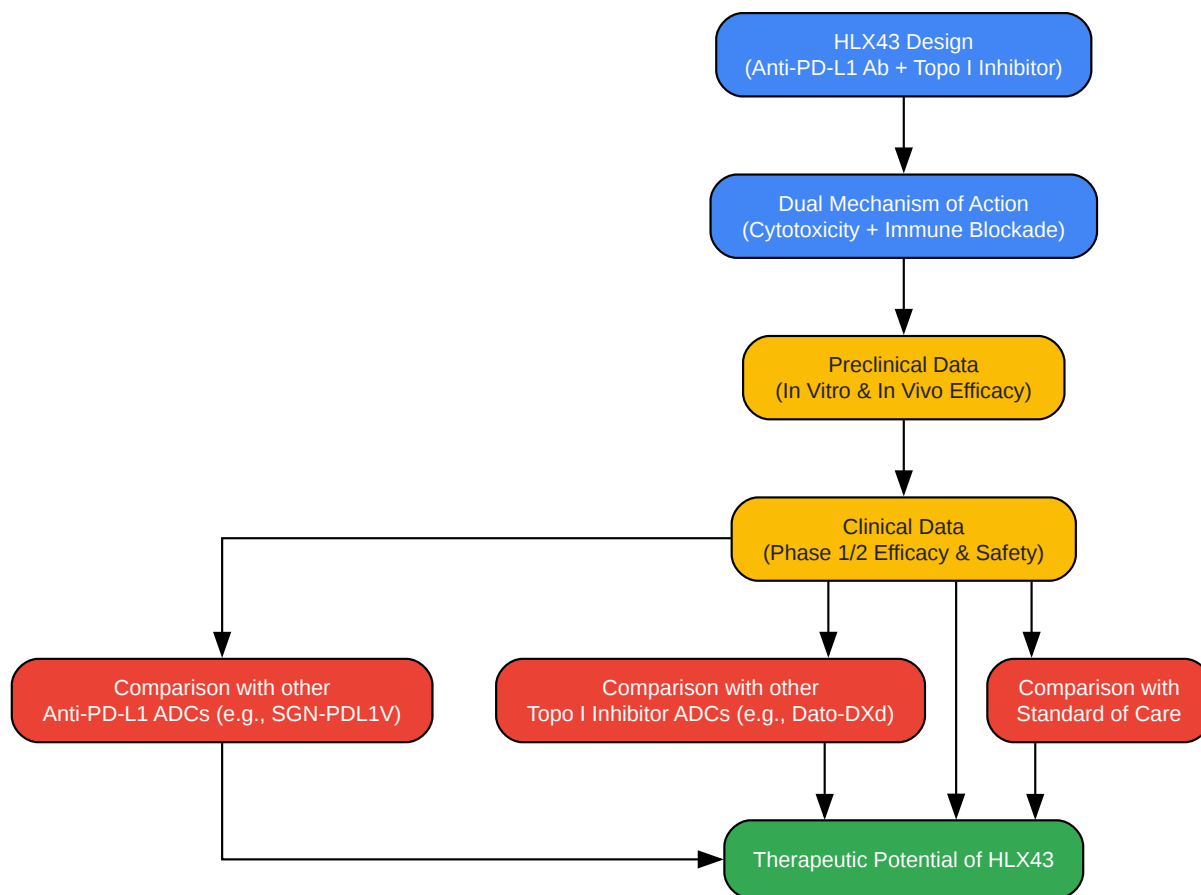
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the preclinical and clinical evaluation of ADCs like HLX43.

## In Vivo Xenograft Model for Efficacy Assessment

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft model.







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